

An In-depth Technical Guide to the Physicochemical Properties of 2-Propoxyacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Propoxyacetic acid**

Cat. No.: **B1345510**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Propoxyacetic acid**. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

2-Propoxyacetic acid is a carboxylic acid characterized by a propyl ether group at the alpha-position. Its structure plays a significant role in its chemical reactivity and physical properties.

- IUPAC Name: **2-propoxyacetic acid**
- CAS Number: 54497-00-6
- Molecular Formula: $C_5H_{10}O_3$
- Molecular Weight: 118.13 g/mol
- SMILES: CCCOCC(=O)O
- InChIKey: SGUYGLMQEOSQTH-UHFFFAOYSA-N

Physicochemical Properties

The following tables summarize the key physicochemical properties of **2-Propoxyacetic acid**. These values are critical for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	Colorless liquid	--INVALID-LINK--
Boiling Point	198.56 - 208.51 °C	--INVALID-LINK--
112-115 °C at 15 Torr	--INVALID-LINK--	
Melting Point	-46 °C	--INVALID-LINK--
Density	1.03 - 1.054 g/cm ³	--INVALID-LINK--, --INVALID-LINK--
Refractive Index	1.40511 at 20 °C	--INVALID-LINK--
Flash Point	88.88 - 94.7 °C	--INVALID-LINK--, --INVALID-LINK--
Vapor Pressure	0.0337 mmHg at 25 °C	--INVALID-LINK--

Table 2: Solubility and Partitioning Properties

Property	Value	Source(s)
Water Solubility	189097 mg/L	--INVALID-LINK--
Soluble in water and some organic solvents	--INVALID-LINK--	
pKa	~2.5, 3.55 (Predicted)	--INVALID-LINK--
logP	0.6	--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of **2-Propoxyacetic acid**.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1]

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[2]
- Procedure:
 - Fill the Thiele tube with a suitable heat-transfer fluid.[2]
 - Place a small amount of **2-Propoxyacetic acid** into the small test tube.[1]
 - Invert the sealed capillary tube and place it inside the test tube containing the sample.[1]
 - Attach the test tube to the thermometer and immerse it in the Thiele tube.[1]
 - Gently heat the side arm of the Thiele tube.[1]
 - Observe for a continuous stream of bubbles emerging from the capillary tube.[2]
 - Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[2]

Density Measurement (Oscillating U-tube Method)

This method determines the density of a liquid by measuring the change in the resonant frequency of a U-shaped tube when filled with the sample.[3]

- Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.[3][4]
- Procedure:
 - Calibrate the instrument with a reference standard of known density (e.g., dry air and ultrapure water).[3]

- Ensure the measuring cell is clean and dry.[5]
- Inject the **2-Propoxyacetic acid** sample into the measuring cell using a syringe, ensuring no air bubbles are present.[3]
- Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20 °C).[3]
- The instrument will measure the oscillation period and automatically calculate and display the density.[3]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[6]

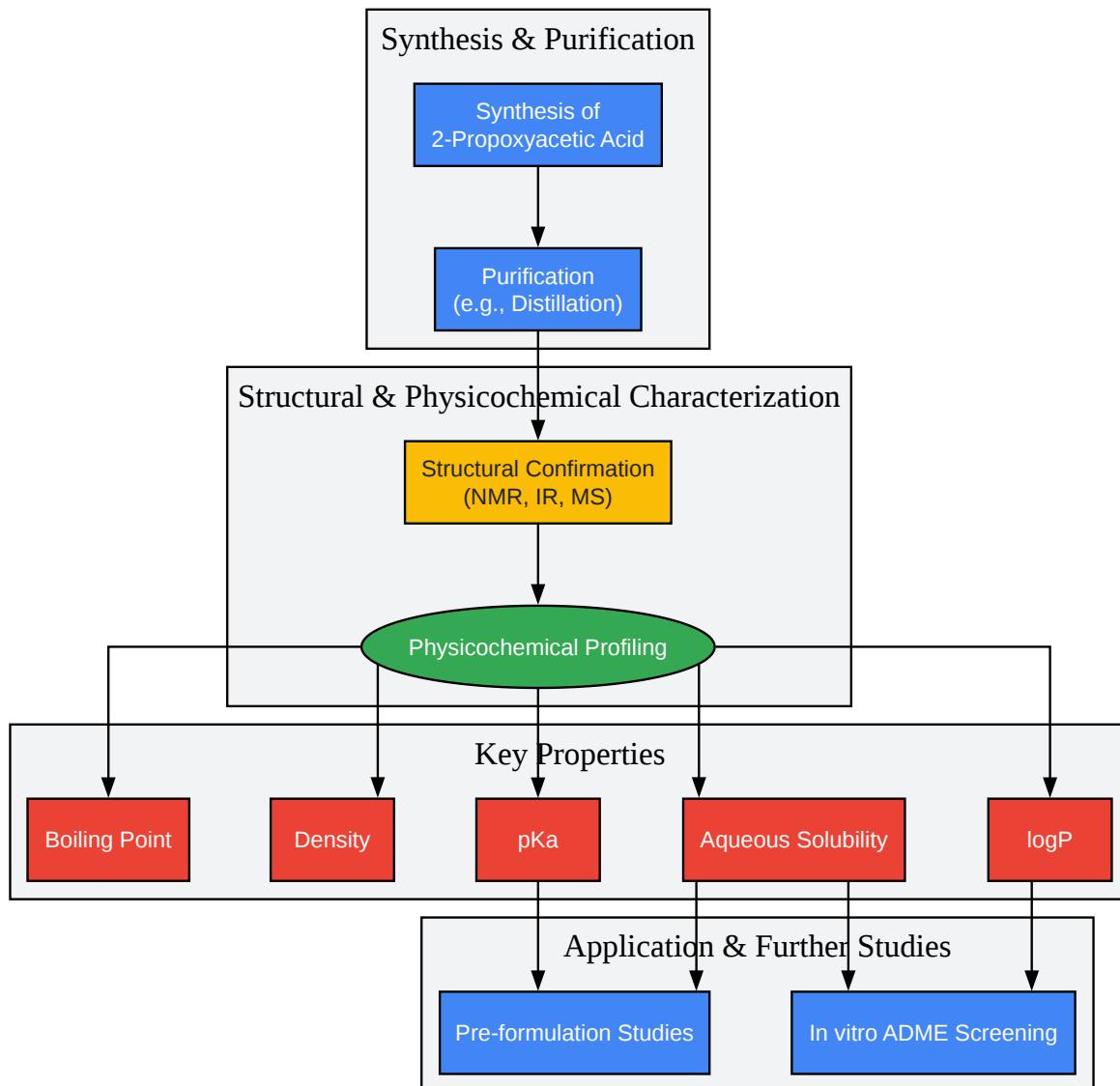
- Apparatus: Glass vials with screw caps, analytical balance, orbital shaker with temperature control, filtration device (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).[6][7]
- Procedure:
 - Add an excess amount of **2-Propoxyacetic acid** to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7]
 - Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. [6]
 - After equilibration, allow the samples to stand to let undissolved solid settle.
 - Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.[7]
 - Quantify the concentration of **2-Propoxyacetic acid** in the filtrate using a pre-validated analytical method.[6]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[8][9]

- Apparatus: pH meter with a calibrated electrode, burette, beaker, and magnetic stirrer.[8][10]
- Procedure:
 - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]
 - Prepare a solution of **2-Propoxyacetic acid** of known concentration in water.[8]
 - Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.[8]
 - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[8][10]
 - Record the pH after each addition of titrant, allowing the reading to stabilize.[8]
 - Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10]

logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)


The octanol-water partition coefficient (logP) can be estimated from the retention time of a compound on a reversed-phase HPLC column.[11][12]

- Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., C18), and a suitable mobile phase.[11][13]
- Procedure:
 - Prepare a series of reference compounds with known logP values that bracket the expected logP of **2-Propoxyacetic acid**.[14]
 - Develop an isocratic HPLC method using a mobile phase of methanol or acetonitrile and water.[14]

- Inject the reference compounds and measure their retention times (t_R).
- Calculate the capacity factor (k) for each reference compound.
- Create a calibration curve by plotting the known $\log P$ values of the reference compounds against their corresponding $\log k$ values.[14]
- Inject the **2-Propoxyacetic acid** sample under the same chromatographic conditions and determine its retention time and calculate its $\log k$.[14]
- Use the calibration curve to determine the $\log P$ of **2-Propoxyacetic acid** from its $\log k$ value.[13]

Workflow and Logical Relationships

As **2-Propoxyacetic acid** is not a known signaling molecule, a specific signaling pathway is not applicable. Instead, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel carboxylic acid like **2-Propoxyacetic acid**.

[Click to download full resolution via product page](#)

Physicochemical Characterization Workflow for **2-Propoxyacetic Acid**.

Safety Information

2-Propoxyacetic acid is considered to be irritating to the skin and eyes.[15] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective

equipment, including gloves and safety glasses.[15] Avoid direct contact with skin, eyes, and the respiratory system.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cipac.org [cipac.org]
- 4. Measuring the density of acids | Anton Paar Wiki [wiki.anton-paar.com]
- 5. dmdm.rs [dmdm.rs]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. asdlib.org [asdlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Document Display (PUR) | NSCEP | US EPA [nepis.epa.gov]
- 14. ecetoc.org [ecetoc.org]
- 15. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Propoxyacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345510#physicochemical-properties-of-2-propoxyacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com